Hydroxyphenyl methacrylate

Description

Monomer Definition and Structural Variations

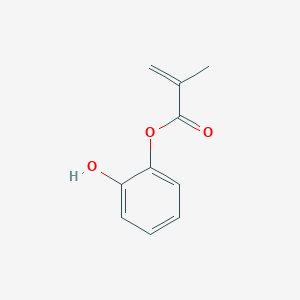

Hydroxyphenyl Methacrylate (B99206) is an organic compound featuring a methacrylate group attached to a hydroxyphenyl group via an ester linkage. chemicalbook.com It belongs to the family of methacrylate esters and the class of benzene (B151609) derivatives. chemicalbook.combiosynth.com The core structure consists of a phenyl ring substituted with both a hydroxyl (-OH) group and a methacryloyloxy group (-OOC(CH₃)=CH₂).

The position of the hydroxyl group on the phenyl ring relative to the methacrylate ester group gives rise to three main structural isomers: ortho-, meta-, and para-hydroxyphenyl methacrylate. The para-isomer, p-Hydroxyphenyl methacrylate, is a commonly studied variant. biosynth.com Beyond these basic isomers, the HPM framework can be further modified by adding other functional groups to the phenyl ring, leading to a wide array of specialized monomers. An example is 4-Benzoyl-3-hydroxyphenyl methacrylate, which incorporates a benzoyl group, enhancing its utility in applications requiring UV absorption. This versatility allows for precise tuning of the monomer's chemical and physical properties, which in turn dictates the characteristics of the resulting polymers.

Table 1: Structural Variations of Hydroxyphenyl Methacrylate

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| p-Hydroxyphenyl methacrylate | 31480-93-0 | C₁₀H₁₀O₃ | Hydroxyl group at the para position. biosynth.comlookchem.com |

| 4-Benzoyl-3-hydroxyphenyl methacrylate | 2035-72-5 | C₁₇H₁₄O₄ | Contains a benzoyl group and a hydroxyl group on the phenyl ring. |

| 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate | Not specified | Not specified | Incorporates a benzotriazole (B28993) UV absorber unit. researchgate.net |

Historical Development and Evolution of HPM Research

The scientific exploration of this compound and its derivatives is closely linked to the broader advancements in polymer science throughout the mid-to-late 20th century. Initial interest in related structures was often driven by the need for new polymerizable molecules that could impart specific functionalities. For instance, the development of monomers like 4-benzoyl-3-hydroxyphenyl methacrylate grew out of research into ultraviolet (UV) absorbing materials. Early work in the 1970s and 1980s on benzophenone-based UV absorbers laid the foundation for creating monomers that could be chemically bonded into a polymer network, offering a more permanent solution to photodegradation than simply mixing in additives.

By the late 1980s and 1990s, research expanded to the synthesis and polymerization of more complex HPM derivatives, such as those with sterically hindered phenol (B47542) groups, to create stable polyradicals. cambridge.org The turn of the century saw focused efforts to utilize HPM-based polymers in advanced technologies like microelectronics. Research published in 2000 described the synthesis and lithographic performance of polymers based on 4-hydroxyphenyl ethyl methacrylate for use as negative photoresists in 248 nm (KrF) lithography, highlighting a shift from the then-ubiquitous polyhydroxy styrene (B11656) resins. ibm.com This evolution demonstrates a continuous drive to harness the unique phenolic and methacrylate functionalities of HPM to meet the demands of emerging technologies.

Significance of HPM in Contemporary Materials Science and Polymer Chemistry

This compound is a versatile monomer crucial for producing high-performance polymers for a variety of industrial applications. 24chemicalresearch.com Its significance stems from the dual functionality of the methacrylate and the hydroxyphenyl groups. The methacrylate group allows HPM to readily undergo free-radical polymerization, forming the backbone of poly(this compound) (PHPMA) or enabling copolymerization with other monomers like methyl methacrylate. researchgate.net This process is fundamental to creating materials with tailored properties.

The hydroxyl group on the phenyl ring is equally important. It provides a site for further chemical reactions, improves adhesion to substrates, enhances the thermal stability and mechanical strength of the resulting polymers, and can form hydrogen bonds. researchgate.net This functionality is exploited in numerous applications:

Coatings and Inks: HPM is used to produce durable coatings and inks with high UV resistance and enhanced performance. 24chemicalresearch.com

Semiconductor Manufacturing: It is integral to the production of photopolymers and photoresists used in semiconductor fabrication and microlithography. ibm.com24chemicalresearch.com

Biomedical Engineering: HPM-derived polymers exhibit good biocompatibility, making them candidates for use in dental restoratives, and tissue engineering applications where photopolymerization is beneficial. ontosight.ai

Nanocomposites: HPM can be combined with materials like carbon nanotubes to create nanocomposite fiber membranes with superior mechanical and thermal properties. biosynth.com

The ability to incorporate HPM into polymer matrices allows for significant enhancement of material properties, such as improved tensile strength and thermal stability, by facilitating the formation of cross-linked networks.

Scope of Academic Inquiry into HPM and its Derived Polymeric Systems

Academic research into this compound and its polymers is broad and multifaceted, exploring its fundamental chemistry and its application in advanced materials. A primary focus of inquiry is polymerization, where studies investigate the synthesis of HPM-based polymers through techniques like free-radical polymerization and atom transfer radical polymerization (ATRP). acs.org Researchers actively explore the copolymerization of HPM with a wide range of other monomers to create specialty polymers with precisely controlled properties. researchgate.net

The resulting polymeric systems are a major subject of investigation. Scientists characterize the thermal properties, such as glass transition temperature and thermal stability, of polymers containing HPM. researchgate.netresearchgate.net The mechanical properties, including tensile strength and elasticity, of HPM-based materials are also extensively studied, particularly for applications in composites and biomedical implants. ontosight.airesearchgate.net

Current research delves into more specialized areas, such as:

Photoresists: The use of HPM-based polymers as matrix resins for photoresists in photolithography is a key area, driven by the need for materials with good film-forming characteristics, thermal stability, and solubility in developers. ibm.comresearchgate.net

Hydrogels and Membranes: The potential of HPM in forming hydrogels and membranes is being explored, with studies focusing on properties like gel matrix formation upon UV irradiation and ion-sensitive adsorption. biosynth.comlookchem.com

Functional Materials: Research extends to the synthesis of functionalized HPM monomers, where groups like acryloyl, allyl, or propargyl are added to create polymers with specific curing behaviors and degradation kinetics for high-performance applications. researchgate.netresearchgate.net

This academic inquiry continues to push the boundaries of materials science, leveraging the unique chemical structure of HPM to develop innovative solutions for the electronics, biomedical, and specialty polymer industries.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29925-70-0 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2-hydroxyphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6,11H,1H2,2H3 |

InChI Key |

HZBSQYSUONRRMW-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC1=CC=CC=C1O |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC=C1O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Derivatization of Hydroxyphenyl Methacrylate Monomers

Conventional Synthetic Methodologies

Conventional synthesis of hydroxyphenyl methacrylate (B99206) monomers primarily relies on well-established organic reactions, including esterification and reactions involving acid anhydrides. These methods offer reliable routes to a range of HPM structures.

Esterification Reactions of Hydroxylated Phenyl Compounds with Methacrylic Acid Derivatives

A primary method for synthesizing hydroxyphenyl methacrylates is through the direct esterification of a hydroxylated phenyl compound, such as hydroquinone (B1673460), with methacrylic acid or its derivatives. google.com This reaction typically requires an acid catalyst and elevated temperatures to proceed efficiently. For instance, the dehydration reaction between methacrylic acid and a compound with a phenolic hydroxyl group can be carried out in the presence of an acid catalyst at temperatures of at least 110°C. google.com Common catalysts for this process include sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid. google.com To prevent the polymerization of the reactants and products, air is often introduced into the reaction system. google.com

Another approach involves the reaction of a polyhydroxy phenyl compound, such as hydroquinone, catechol, or resorcinol, with an acid anhydride (B1165640) to form an intermediate phenyl compound with both hydroxyl and ester groups. google.com This intermediate is then reacted with methacrylic acid in a transesterification reaction to yield the desired hydroxyphenyl methacrylate. google.com For example, an excess of hydroquinone can be reacted with acetic anhydride in the presence of acetic acid to produce a mono-acetate phenolic intermediate. google.com This intermediate is subsequently reacted with methacrylic acid to give this compound. google.com

Reaction Pathways Involving Vinyl Acid Anhydrides and Polyhydroxy Phenyl Precursors

An alternative synthetic route involves the use of vinyl acid anhydrides. In one example, p-hydroxyphenyl methacrylate can be prepared by reacting p-hydroxyphenol with vinyl methacrylate. chemicalbook.comlookchem.com The reaction is carried out in a solvent like n-hexane, with a basic ion exchange resin to maintain a pH of 7-8, and in the presence of a polymerization inhibitor such as p-benzoquinone. chemicalbook.comlookchem.com The reaction is typically conducted at a low temperature, for example, -19°C, for several hours. chemicalbook.comlookchem.com This method has been reported to produce a high yield of the desired product. chemicalbook.comlookchem.com

Another pathway utilizes methacrylic anhydride. For instance, a solution of hydroquinone dissolved in methacrylic acid can be reacted with methacrylic acid anhydride at an elevated temperature (e.g., 120°C) for several hours to produce 4-hydroxyphenyl methacrylate. chemicalbook.com The introduction of oxygen into the system helps to inhibit polymerization during the reaction. chemicalbook.com

A method for producing phenolic acrylate (B77674) compounds involves reacting a polyhydroxy phenyl compound with an acrylate anhydride. google.com For example, methacrylic acid can be reacted with acetic acid anhydride to produce methacrylic acid anhydride, which is then used in the synthesis. google.com

| Reactants | Reaction Conditions | Product | Yield |

|---|---|---|---|

| p-hydroxyphenol, vinyl methacrylate | n-hexane, basic ion exchange resin, p-benzoquinone, -19°C, 6h | p-hydroxyphenyl methacrylate | 93.68% |

| hydroxyquinone, methacrylic acid, methacrylic acid anhydride | 120°C, 4h, with oxygen | 4-hydroxyphenyl methacrylate | 97% |

Synthesis of Specific HPM Derivatives (e.g., Benzotriazole-Functionalized Methacrylates)

The synthesis of specialized this compound derivatives, such as those functionalized with benzotriazole (B28993) groups, is crucial for applications like UV stabilizers in polymers. tandfonline.comtandfonline.com One approach involves reacting 2(2,4-dihydroxyphenyl)2H-benzotriazole derivatives with glycidyl (B131873) methacrylate. tandfonline.comtandfonline.com The reaction targets the 4-hydroxyl group of the benzotriazole molecule to form the corresponding acrylic monomers. tandfonline.comtandfonline.com These monomers can then be copolymerized with other monomers like methyl methacrylate. tandfonline.comtandfonline.com

An alternative strategy is to first create copolymers of methyl methacrylate and glycidyl methacrylate. tandfonline.comtandfonline.com These copolymers, containing reactive epoxy groups, can then be reacted with 2(2,4-dihydroxyphenyl)2H-benzotriazole derivatives to attach the benzotriazole units to the polymer backbone. tandfonline.comtandfonline.com This method results in polymers with aliphatic ester linkages, which are known to be more resistant to hydrolysis compared to aromatic ester linkages. tandfonline.com

Green Chemistry Approaches and Sustainable Monomer Synthesis

In response to the growing demand for environmentally friendly chemical processes, significant research has been directed towards the development of sustainable methods for synthesizing this compound monomers. These approaches focus on utilizing renewable resources and enzymatic pathways to reduce the environmental impact of monomer production.

Utilization of Bio-based Feedstocks and Renewable Resources (e.g., Lignin (B12514952), Birch Bark Derivatives)

Lignin, a complex polymer found in the cell walls of plants, is an abundant and renewable feedstock for the synthesis of aromatic chemicals. tuwien.atacs.org The phenolic hydroxyl groups present in lignin's structure, which includes p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, make it a suitable starting material for producing this compound derivatives. tuwien.atacs.org One method involves the mechanochemical methacrylation of kraft lignin. unimib.itacs.org In this solvent-free process, lignin is milled with a methacrylating agent like vinyl methacrylate, resulting in the functionalization of both aliphatic and phenolic hydroxyl groups. unimib.itacs.org This modified lignin can then be used as a bio-based reinforcing filler in rubber compounds. unimib.itacs.org

Another approach involves the liquefaction of lignin through oxyalkylation with propylene (B89431) oxide to create a lignin-based polyol. acs.org This lignopolyol is then reacted with methacryloyl chloride to produce a liquid lignin-based methacrylate resin, which can be used in applications such as 3D printing. acs.org

Birch bark is another promising renewable resource, containing valuable compounds like betulin, betulinic acid, and lupeol. digitellinc.com Extracts from birch bark can be used as a raw material for producing thermoset resins. digitellinc.com The crude extract can be chemically modified to synthesize bio-based oligomeric epoxy resins, which can then be further processed into other useful polymers. digitellinc.com

| Bio-based Feedstock | Synthetic Approach | Key Findings |

|---|---|---|

| Kraft Lignin | Mechanochemical methacrylation with vinyl methacrylate | Estimated functionalization of 22% for aliphatic and 17% for phenolic hydroxyl groups. acs.org |

| Wheat Straw Soda Lignin | Oxyalkylation followed by reaction with methacryloyl chloride | Resulted in a lignin-based methacrylate resin with ≥80% double bond conversion in photopolymerization. acs.org |

| Birch Bark Extract | Processing into bio-based oligomeric epoxy resins | Demonstrated the potential of crude birch bark as a feedstock for thermoset production. digitellinc.com |

Enzymatic Synthesis Pathways for HPM and Analogs

Enzymatic synthesis offers a green alternative to conventional chemical methods, often providing high selectivity and milder reaction conditions. While specific examples of enzymatic synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic esterification are well-established. Lipases are commonly used enzymes for catalyzing esterification reactions and could potentially be employed for the synthesis of HPM from a hydroxylated phenyl compound and a methacrylate-based acyl donor. This approach would align with the principles of green chemistry by utilizing biocatalysts, potentially reducing the need for harsh reaction conditions and hazardous catalysts.

Solvent-Free and Reduced-Solvent Synthetic Protocols

The synthesis of this compound can be effectively achieved under solvent-free or reduced-solvent conditions, which presents notable advantages such as diminished waste streams and the potential for recovering unused reagents. google.com A prominent method involves utilizing one of the reactants, methacrylic acid, as the solvent for the reaction. google.comgoogle.com

In a typical solvent-free protocol, a polyhydroxy phenyl compound like hydroquinone is dissolved in methacrylic acid. google.com The reaction proceeds with the addition of methacrylic acid anhydride at an elevated temperature, often around 120°C. google.comgoogle.com This approach eliminates the need for a separate organic solvent, streamlining the process and improving its environmental footprint. The reaction is maintained at this temperature for several hours to ensure completion. google.com Another approach involves the esterification of an aromatic diol with methacrylic acid under solventless conditions at temperatures ranging from 100 to 140°C. lookchem.com Throughout the synthesis, it is common to introduce oxygen (e.g., 8% oxygen) into the system to inhibit premature polymerization of the monomer product. google.com

| Reactant/Condition | Role/Parameter | Source |

|---|---|---|

| Hydroquinone | Starting Material | google.com |

| Methacrylic Acid | Reactant and Solvent | google.com |

| Methacrylic Acid Anhydride | Reactant | google.com |

| Temperature | 120°C | google.com |

| Atmosphere | 8% Oxygen | google.com |

Monomer Purification and Isolation Techniques

The purification and isolation of this compound from the reaction mixture is a critical multi-step process designed to remove unreacted starting materials, catalysts, and by-products. A common sequence of techniques is employed to achieve a high-purity monomer.

Initially, any excess methacrylic acid is often recovered from the reaction mixture by distillation under reduced pressure. google.comchemicalbook.com Following this, unreacted hydroquinone, which has limited solubility in certain organic solvents, can be precipitated out by the addition of a solvent like toluene (B28343). google.comchemicalbook.com The precipitated solid is then removed, typically by filtration.

A crucial step involves washing the remaining mixture with distilled water. google.comgoogle.com This aqueous wash is particularly effective for removing specific water-soluble by-products. google.com After the washing step, the organic and aqueous layers are separated in a process known as phase separation. google.comgoogle.comlookchem.comchemicalbook.com The desired product remains in the organic phase, which is then dried and concentrated under reduced pressure. lookchem.com The final isolation of pure this compound is accomplished by the distillation of the remaining solvent (e.g., toluene) under reduced pressure, yielding the final product. google.comgoogle.comchemicalbook.com

| Technique | Purpose | Source |

|---|---|---|

| Distillation under Reduced Pressure | Removal of excess methacrylic acid and isolation of the final product from solvent. | google.comchemicalbook.com |

| Precipitation | Removal of unreacted hydroquinone by adding a non-solvent like toluene. | google.comchemicalbook.com |

| Washing with Distilled Water | Removal of specific water-soluble by-products. | google.comgoogle.com |

| Phase Separation | Separating the organic product phase from the aqueous wash phase. | google.comchemicalbook.com |

| Evaporation to Dryness | Final isolation of the product by removing residual solvent. | lookchem.com |

Control of Reaction By-products and Impurities

Effective control of by-products and impurities is essential during the synthesis of this compound to ensure the final monomer's purity and performance characteristics. The primary impurities include unreacted starting materials and side-reaction products.

Unreacted hydroquinone and methacrylic acid are the most common impurities. google.comchemicalbook.com Their levels are controlled through the purification techniques outlined previously. Excess methacrylic acid is removed by distillation, while unreacted hydroquinone is precipitated and filtered off. google.com

A specific by-product, 2-methyl-5-methylenehexanedioic acid, has been identified as forming in low levels (1-2%) during certain synthetic routes. google.comchemicalbook.com The formation of this impurity is managed by implementing a specific purification step: washing the reaction mixture with distilled water, which effectively separates this water-soluble monomer from the main product. google.comgoogle.com

Perhaps the most significant potential impurity arises from the premature polymerization of the monomer. To control this, polymerization inhibitors such as p-benzoquinone are added to the reaction system from the outset. lookchem.comchemicalbook.com Additionally, conducting the reaction in the presence of oxygen can also serve to inhibit unwanted free-radical polymerization. google.com

| Impurity / By-product | Method of Control | Source |

|---|---|---|

| Unreacted Hydroquinone | Precipitation with toluene followed by filtration. | google.comchemicalbook.com |

| Unreacted Methacrylic Acid | Recovery by distillation under reduced pressure. | google.comchemicalbook.com |

| 2-methyl-5-methylenehexanedioic acid | Separation by washing the mixture with distilled water. | google.comgoogle.com |

| Polymer | Addition of polymerization inhibitors (e.g., p-benzoquinone) and conducting the reaction in the presence of oxygen. | google.comlookchem.comchemicalbook.com |

Polymerization Mechanisms and Kinetic Studies of Hydroxyphenyl Methacrylate

Radical Polymerization of HPM

Radical polymerization is a fundamental method for synthesizing a wide variety of polymers. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates. The kinetics and success of this process for hydroxyphenyl methacrylate (B99206) are highly dependent on the chosen initiation method.

Initiator Systems and Their Influence on Polymerization Kinetics

The choice of initiator is crucial in free-radical polymerization as it directly impacts the rate of polymerization, the molecular weight, and the molecular weight distribution of the resulting polymer. For methacrylate monomers, including HPM, common initiators are azo compounds and peroxides, which decompose upon heating or irradiation to generate radicals.

Table 1: Common Initiator Systems for Radical Polymerization of Methacrylates

| Initiator Type | Examples | Decomposition Method | Typical Temperature Range (°C) |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal | 50-70 youtube.com |

| Peroxides | Benzoyl Peroxide (BPO) | Thermal | 60-90 youtube.com |

| Photoinitiators | Benzoin, Benzoin Methyl Ether | UV Irradiation | Ambient |

The efficiency and decomposition rate of these initiators can be influenced by factors such as temperature, solvent, and the presence of additives. For instance, the combination of a thermal initiator with a photoinitiating system can lead to enhanced polymerization rates due to the exothermic nature of the photopolymerization process, which can trigger the decomposition of the thermal initiator. mdpi.com

Thermal Initiation Mechanisms and Optimization

Thermal initiation involves the use of initiators that decompose at elevated temperatures to produce radicals. Azo compounds like AIBN and peroxides like BPO are standard thermal initiators used in the polymerization of methacrylates. youtube.com The rate of decomposition of the initiator, and thus the rate of initiation, is highly dependent on the temperature. youtube.com

The mechanism of thermal self-initiation in methacrylates at high temperatures (above 100°C) has also been studied. upenn.edu This process involves the formation of diradicals from monomer molecules, which then initiate polymerization. upenn.edu However, this method can lead to the formation of oligomers and byproducts. upenn.edu

Optimization of thermal polymerization involves selecting an initiator with an appropriate half-life at the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction. The concentration of the initiator is also a key parameter to control the molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights.

Photoinitiated Polymerization Processes and Efficiency

Photoinitiated polymerization offers spatial and temporal control over the polymerization process and can be carried out at ambient temperatures. mdpi.com This method utilizes photoinitiators that generate radicals upon exposure to light, typically in the UV or visible range. Benzoin and its derivatives are common photoinitiators for methacrylate polymerization. koreascience.krresearchgate.net

The efficiency of photoinitiation depends on the quantum yield of the photoinitiator, which is the number of initiating radicals produced per photon absorbed. The process can be influenced by the light intensity, the concentration of the photoinitiator, and the presence of oxygen, which can quench the excited state of the initiator or react with the generated radicals. imaging.org The use of co-initiators can enhance the efficiency of some photoinitiator systems. nih.gov

Enzyme-Mediated Polymerization Systems

Enzyme-mediated polymerization has emerged as a green and highly selective alternative for synthesizing polymers. Horseradish peroxidase (HRP) is a commonly used enzyme that can catalyze the free-radical polymerization of various monomers, including methacrylates. nih.govnih.gov The polymerization is typically carried out in an aqueous medium or a mixture of water and a water-miscible organic solvent at ambient temperatures. nih.gov

The HRP-catalyzed polymerization of methyl methacrylate (MMA) proceeds in the presence of hydrogen peroxide and a β-diketone, such as 2,4-pentanedione. nih.gov The proposed mechanism involves the generation of keto-enoxy radicals from the β-diketone, which then initiate the polymerization. nih.gov This method has been shown to produce highly syndiotactic polymers. nih.gov The reaction kinetics are influenced by the enzyme concentration, the ratio of the β-diketone to hydrogen peroxide, and the solvent composition. nih.gov

Controlled/Living Polymerization of HPM

Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. These methods are characterized by the reversible deactivation of growing polymer chains, which allows for the synthesis of well-defined polymers.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of HPM-containing Systems

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including methacrylates. researchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net

The RAFT process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to polymers with low polydispersity. researchgate.net

The kinetics of RAFT polymerization are influenced by the choice of RAFT agent, the initiator, the monomer, and the reaction conditions. Dithiobenzoates are often used as RAFT agents for the polymerization of methacrylates. researchgate.net The rate of polymerization in RAFT is typically slower than in conventional free-radical polymerization due to the presence of the reversible termination steps. ccsenet.org

Table 2: Key Parameters in RAFT Polymerization of Methacrylates

| Parameter | Description | Influence on Polymerization |

| Chain Transfer Agent (CTA) | A thiocarbonylthio compound that mediates the polymerization. | The choice of CTA affects the control over molecular weight and polydispersity. |

| Initiator | A conventional radical initiator (e.g., AIBN). | The initiator concentration affects the overall rate of polymerization. |

| [Monomer]/[CTA] Ratio | The molar ratio of monomer to CTA. | This ratio is a primary determinant of the target molecular weight of the polymer. |

| [CTA]/[Initiator] Ratio | The molar ratio of CTA to initiator. | This ratio influences the livingness of the polymerization and the final polydispersity. |

The successful RAFT polymerization of functional methacrylates has been demonstrated, showcasing the ability to produce well-defined polymers with specific functionalities. nih.gov The linear evolution of molecular weight with monomer conversion and the low polydispersity values (typically below 1.5) are characteristic features of a controlled RAFT process. mdpi.com

Atom Transfer Radical Polymerization (ATRP) for HPM-based Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.govnih.gov The mechanism of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex, typically a copper(I) complex with a ligand. cmu.eduwikipedia.org This process generates a low concentration of active radical species, which allows for controlled chain growth while minimizing termination reactions. cmu.educmu.edu

The equilibrium between the active and dormant species is a key feature of ATRP. cmu.edu The activation step involves the one-electron oxidation of the transition metal complex and the transfer of a halogen atom from the dormant polymer chain to the metal complex, forming a propagating radical. mcgill.ca The deactivation step is the reverse process, where the radical reacts with the oxidized metal complex to reform the dormant species. cmu.edu The rate of polymerization is influenced by the position of this equilibrium. cmu.edu

For the polymerization of methacrylate monomers like hydroxyphenyl methacrylate (HPM), the choice of catalyst, ligand, initiator, and solvent is crucial for achieving good control over the polymerization process. wikipedia.org Copper-based catalysts are commonly used for the ATRP of methacrylates. cmu.edu The ligand plays a vital role in solubilizing the copper halide and adjusting the redox potential of the copper complex, which in turn affects the polymerization kinetics and control. wikipedia.org

Kinetic studies of ATRP provide insights into the reaction parameters, including the activation and deactivation rate constants (kact and kdeact) and the ATRP equilibrium constant (KATRP = kact/kdeact). cmu.edu A linear first-order kinetic plot, where the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time is plotted against time, indicates a constant number of active species throughout the polymerization. cmu.edu Furthermore, a linear increase in the number-average molecular weight with monomer conversion is characteristic of a controlled or living polymerization process. cmu.edu

The synthesis of well-defined HPM-based polymers using ATRP allows for the creation of materials with specific functionalities and architectures. The hydroxyl group on the phenyl ring of HPM provides a site for further modification or for imparting specific properties to the resulting polymer, such as hydrophilicity or the ability to form hydrogen bonds. The controlled nature of ATRP ensures that these functional groups are incorporated into the polymer chains in a predictable manner.

Copolymerization Behavior and Reactivity

The determination of monomer reactivity ratios is essential for understanding and predicting the composition of copolymers. ekb.eg These ratios, denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other comonomer. nih.gov Several methods have been developed to determine these ratios from experimental copolymerization data, with the Fineman-Rose and Kelen-Tüdös methods being two of the most commonly used linear graphical methods. ekb.egsemanticscholar.orgnih.gov

The Fineman-Rose method provides a linear equation that relates the composition of the monomer feed to the composition of the resulting copolymer at low conversions. semanticscholar.orgnih.gov By plotting the appropriate variables, the reactivity ratios can be obtained from the slope and intercept of the resulting straight line. rsc.org

The Kelen-Tüdös method is a modification of the Fineman-Rose method that introduces an arbitrary constant (α) to provide a more even distribution of data points and reduce bias. rsc.orgresearchgate.net This method also yields a linear plot from which the reactivity ratios can be determined. researchgate.net

For the copolymerization of this compound (HPM) with other monomers, these methods would be applied by carrying out a series of polymerizations with varying initial monomer feed ratios. The composition of the resulting copolymers, typically determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, is then used to construct the Fineman-Rose and Kelen-Tüdös plots. nih.gov The calculated reactivity ratios provide valuable information about the copolymerization behavior. For instance, if r1 > 1, the propagating chain ending in monomer 1 preferentially adds monomer 1. If r1 < 1, it preferentially adds monomer 2. If r1 ≈ 1, the addition is random. If r1 ≈ r2 ≈ 0, there is a tendency towards alternating copolymerization. nih.gov

Compositional heterogeneity refers to the variation in the composition of polymer chains within a sample. This can arise from changes in the monomer feed composition as the polymerization progresses, particularly at high conversions. If one monomer is consumed more rapidly than the other, the composition of the copolymer formed at the beginning of the reaction will differ from that formed at the end.

The sequence distribution describes the arrangement of the different monomer units along the copolymer chain. This can range from random, where the monomer units are arranged without any specific order, to alternating, where the monomer units alternate regularly, to block copolymers, where long sequences of one monomer are followed by long sequences of the other. ekb.eg The sequence distribution can be predicted from the monomer reactivity ratios and the monomer feed composition. ekb.eg

For copolymers containing this compound (HPM), the sequence distribution can significantly impact the polymer's properties. For example, the distribution of the hydroxyl-functionalized phenyl groups can affect the polymer's solubility, thermal properties, and its ability to participate in intermolecular interactions like hydrogen bonding.

For instance, the reactivity of methacrylate monomers is generally higher than that of acrylates. nih.gov This difference in reactivity can lead to non-uniform incorporation of the monomers into the copolymer chain, potentially resulting in compositional heterogeneity. nih.gov

The presence of bulky substituents on the comonomer can sterically hinder the approach of the propagating radical, leading to a decrease in the rate of polymerization. Conversely, electron-withdrawing or electron-donating groups on the comonomer can alter the electron density of the double bond, affecting its susceptibility to radical attack.

In the context of HPM copolymerization, the choice of comonomer will influence the reactivity ratios and, therefore, the copolymer composition and microstructure. This, in turn, will affect the final properties of the material, such as its glass transition temperature, mechanical strength, and chemical resistance.

The copolymerization of this compound (HPM) with various comonomers allows for the tailoring of polymer properties for specific applications.

Methyl Methacrylate (MMA): The copolymerization of HPM with methyl methacrylate (MMA) would result in a copolymer with a combination of the properties of both monomers. analis.com.mynih.gov The incorporation of HPM would introduce hydroxyl functionality, which could enhance properties like adhesion and provide sites for crosslinking. The reactivity ratios for the copolymerization of two different methacrylates are often close to unity, suggesting a tendency towards random copolymerization.

Styrene (B11656) (St): The copolymerization of methacrylates with styrene often exhibits a tendency towards alternation, especially in controlled radical polymerization techniques. nih.govcmu.edu The reactivity ratios for the styrene/methacrylate system would determine the degree of alternation. nih.gov The incorporation of styrene into an HPM copolymer can modify its thermal and mechanical properties.

The following table summarizes the expected copolymerization behavior and potential property modifications for HPM with these specific comonomers:

| Comonomer | Expected Copolymerization Behavior | Potential Property Modifications |

|---|---|---|

| Methyl Methacrylate (MMA) | Likely random copolymerization | Introduction of hydroxyl functionality, enhanced adhesion, crosslinking sites |

| Styrene (St) | Tendency towards alternating copolymerization | Modified thermal and mechanical properties |

| Hydroxyethyl Methacrylate (HEMA) | Likely random copolymerization | Increased hydrophilicity and density of hydroxyl groups |

Crosslinking Chemistry and Network Formation

The hydroxyl group present on the phenyl ring of this compound (HPM) provides a reactive site for crosslinking, enabling the formation of three-dimensional polymer networks. biosynth.com Crosslinking transforms a system of individual polymer chains into a single, insoluble, and infusible molecule, leading to significant changes in the material's properties, such as increased mechanical strength, thermal stability, and solvent resistance.

The crosslinking of HPM-containing polymers can be achieved through various chemical reactions involving the hydroxyl group. For example, these groups can react with crosslinking agents that have functional groups capable of reacting with hydroxyls, such as isocyanates, epoxides, or anhydrides.

The formation of the polymer network is a complex process that depends on several factors, including the concentration of the crosslinking agent, the reaction conditions (e.g., temperature and catalyst), and the architecture of the initial polymer chains. vot.pl The degree of crosslinking, which is the number of crosslinks per unit volume, plays a crucial role in determining the final properties of the network.

The structure of the resulting network can be characterized by parameters such as the average molecular weight between crosslinks (Mc). vot.pl A lower Mc value indicates a higher crosslink density and typically results in a more rigid and brittle material, while a higher Mc value corresponds to a lower crosslink density and a more flexible and elastomeric material.

In addition to chemical crosslinking, physical crosslinks can also be formed in HPM-based polymers through intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. These physical networks are often thermoreversible, meaning they can be broken by heating and reformed upon cooling.

The ability of HPM to participate in both chemical and physical crosslinking makes it a versatile monomer for the design of a wide range of materials, from rigid thermosets to soft hydrogels.

Mechanisms of Crosslinking in HPM Polymer Systems

The formation of a three-dimensional network in this compound (HPM) polymer systems is achieved through crosslinking, a process that creates covalent or non-covalent bonds between polymer chains. nih.gov These connections transform individual polymer chains into a single, continuous network structure. dtic.mil The primary mechanisms for crosslinking in HPM systems involve chemical crosslinking, often facilitated by the introduction of a crosslinking agent, and physical crosslinking, driven by intermolecular forces.

Chemical Crosslinking: This method involves the formation of strong, permanent covalent bonds. nih.gov In methacrylate-based systems like HPM, chemical crosslinking is typically achieved during polymerization by incorporating a crosslinking agent, which is a monomer with two or more polymerizable functional groups. mdpi.com Each active group on the crosslinker can become part of a growing polymer chain, thereby forming a bridge or "crosslink" between two separate chains. mdpi.com

Commonly used crosslinking agents for methacrylate polymers include dimethacrylates such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA). mdpi.comnih.gov During free-radical polymerization, the propagating radical chain end can react with one of the vinyl groups on the crosslinker molecule. The second vinyl group on that same crosslinker molecule can then react with another growing chain, establishing a covalent link between them. cmu.edu This process, repeated throughout the polymerizing system, builds up an infinite network structure. dtic.mil The choice of crosslinker, including the length and flexibility of its chain, can influence the final properties of the network. mdpi.commdpi.com

Formation of Crosslinked Polymer Networks and Gels

The transition from a solution of individual HPM monomers to a solid, crosslinked polymer network is a complex process. It typically begins with the initiation of polymerization, often through free-radical polymerization, where an initiator creates active radical sites on the HPM monomers. nih.gov These monomers then rapidly link together to form linear polymer chains.

When a difunctional crosslinking agent is present in the initial monomer mixture, it is incorporated into these growing chains. mdpi.com As the polymerization proceeds, the concentration of polymer chains increases. A critical point, known as the gel point, is reached where the crosslinking reactions connect enough chains to form a macroscopic, three-dimensional network that spans the entire reaction vessel. cmu.edu At this stage, the system undergoes a significant transformation from a viscous liquid (sol) to an elastic solid (gel). mdpi.com

The resulting structure is an infinite network of polymer chains held together by crosslinks. dtic.mil If this network is formed in the presence of a solvent (such as water), it can absorb and retain large quantities of the solvent without dissolving, forming a hydrogel. mdpi.com Hydrogels are characterized by their three-dimensional, crosslinked structure that is swollen with the solvent. mdpi.com The hydroxyl groups of HPM would enhance its ability to form hydrogels in aqueous environments due to favorable interactions with water molecules. The final structure is a complex matrix reinforced by both chemical crosslinks and physical interactions like hydrogen bonding. nih.gov

Influence of Crosslinking Density on Polymer Structure and Properties

Crosslinking density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the final structure and properties of the HPM polymer network. researchgate.net It is primarily controlled by the concentration of the crosslinking agent used during synthesis. mdpi.com An increase in the amount of crosslinking agent leads to a higher crosslinking density, resulting in a more tightly connected and rigid network. nih.gov

The effects of crosslinking density on various properties are profound:

Mechanical Properties: Higher crosslinking density generally leads to an increase in the material's stiffness, or Young's modulus, as the tightly linked chains are more resistant to deformation. nih.govmdpi.com However, this increased rigidity often comes at the expense of toughness and extensibility; the material becomes more brittle and fractures at lower strains. nih.govresearchgate.net Conversely, a lower crosslinking density results in a more flexible and elastic material.

Thermal Properties: An increase in crosslinking density restricts the mobility of polymer chains. This raises the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. nih.govdtic.mil The specific volume of the polymer also tends to decrease nearly linearly with an increasing density of crosslinks. dtic.mil

Swelling Behavior: The ability of a polymer network to absorb a solvent and swell is highly dependent on crosslinking density. A higher density of crosslinks creates a tighter network with smaller mesh sizes between chains, which physically restricts the amount of solvent that can be absorbed. researchgate.netnih.gov Consequently, the equilibrium swelling degree decreases as crosslinking density increases. nih.gov

Solvent Resistance: Crosslinking enhances a polymer's resistance to dissolution in organic solvents. The covalent bonds prevent the individual chains from being carried away by the solvent, making the material more chemically stable and durable. dtic.milmdpi.com

The following table summarizes the general trends observed in methacrylate-based polymer systems as crosslinking density is increased.

| Property | Effect of Increasing Crosslinking Density | Primary Reason |

|---|---|---|

| Young's Modulus (Stiffness) | Increases | Reduced chain mobility and increased resistance to deformation. nih.govmdpi.com |

| Ultimate Tensile Strength | Increases | More covalent bonds must be broken for failure to occur. nih.gov |

| Elongation at Break (Ductility) | Decreases | The network becomes more rigid and brittle. nih.gov |

| Glass Transition Temperature (Tg) | Increases | Chain mobility is restricted by the network structure. dtic.mil |

| Equilibrium Swelling | Decreases | Tighter network structure with smaller mesh size limits solvent uptake. nih.govnih.gov |

| Solvent Resistance | Increases | Covalent network prevents the dissolution of polymer chains. dtic.milmdpi.com |

Inhomogeneities in Crosslinked HPM Polymer Networks

Ideally, a crosslinked polymer network would have a perfectly uniform distribution of crosslinks. However, in practice, especially with rapid polymerization methods like those used for methacrylates, highly heterogeneous or inhomogeneous networks are formed. nih.gov These inhomogeneities manifest as regions of high crosslinking density (microgels) embedded within a matrix of more loosely crosslinked polymer chains. nih.gov

Several factors contribute to the formation of these structural inhomogeneities:

Autoacceleration (Gel Effect): During free-radical polymerization, as the viscosity of the system increases, the mobility of large polymer chains is significantly reduced. This hinders termination reactions between two growing chains, leading to a sharp increase in the polymerization rate and the formation of densely packed, highly crosslinked regions.

Reaction-Diffusion Limitations: The pendant vinyl groups on the crosslinker molecules that have been incorporated into the polymer network have limited mobility. This can lead to a preference for intramolecular crosslinking (forming loops within the same chain) or reactions with nearby chains, rather than forming uniform, long-range connections. cmu.edu

Phase Separation: As polymerization proceeds, the growing polymer network may become thermodynamically incompatible with the remaining monomer or solvent, leading to microscopic phase separation. This can result in the formation of polymer-rich and polymer-poor regions, further contributing to the network's heterogeneity. mdpi.com

These inhomogeneities can have a significant impact on the material's properties. The densely crosslinked regions act as reinforcing domains, affecting the mechanical strength and modulus, while the loosely crosslinked areas contribute to the material's flexibility and swelling capacity. nih.gov However, these structural variations can also act as stress concentration points, potentially leading to premature mechanical failure. nih.gov

Advanced Characterization of Poly Hydroxyphenyl Methacrylate and Copolymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the chemical structure and bonding within PHPMA and its copolymers at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers.

¹H-NMR and ¹³C-NMR: One-dimensional NMR provides fundamental information about the chemical environment of protons and carbon atoms in the polymer. In poly(methacrylate)s, the chemical shifts of the methacrylic backbone protons typically appear between 0 and 2.5 ppm. core.ac.uk For copolymers, the composition can be determined by comparing the integration of characteristic proton signals. For instance, in a poly(styrene-co-methyl methacrylate) copolymer, the polystyrene content can be calculated by comparing the peak area of the phenyl protons (6.5–7.3 ppm) with the methyl protons of the methacrylate (B99206) (2.6–3.6 ppm). polymersource.ca For PHPMA, the aromatic protons of the hydroxyphenyl group would provide distinct signals for compositional analysis in copolymers.

2D NMR: Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to resolve complex, overlapping signals and establish connectivity between different atoms, which is crucial for assigning stereochemical sequences (tacticity) in polymers. iupac.org These methods are particularly effective for studying complex polymer structures that cannot be fully assigned using 1D NMR alone. iupac.org

Variable Temperature NMR: This technique is used to study changes in polymer conformation and dynamics as a function of temperature. For example, variable temperature ¹H NMR studies on thermoresponsive copolymers in solution can reveal the progressive dehydration of certain blocks as the temperature increases, leading to changes in solubility and nanoparticle formation. core.ac.uk This would be relevant for studying the behavior of smart copolymers containing hydroxyphenyl methacrylate units.

| Technique | Application for Poly(this compound) | Typical Chemical Shift Ranges (ppm) |

| ¹H-NMR | Determination of copolymer composition, end-group analysis, and basic structural confirmation. | Aromatic (hydroxyphenyl): ~6.0-8.0, Methacrylic backbone: ~0.5-2.5 |

| ¹³C-NMR | Detailed structural analysis, tacticity determination. | Carbonyl: ~167, Aromatic: ~110-160, Methacrylic backbone: ~18-55 |

| 2D NMR (COSY, HSQC, HMBC) | Resolution of overlapping signals, assignment of complex spectra, and determination of stereochemistry. iupac.org | N/A |

| Variable Temperature NMR | Studying polymer dynamics, conformational changes, and stimulus-responsive behavior in solution. core.ac.uk | N/A |

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present in the polymer.

FTIR Spectroscopy: FTIR is widely used to identify characteristic functional groups in polymers. For polymethacrylates, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is typically observed around 1726-1733 cm⁻¹. biointerfaceresearch.comresearchgate.net Other characteristic peaks include C-H stretching vibrations around 2950-2996 cm⁻¹ and C-O stretching vibrations in the ester group between 1060-1250 cm⁻¹. biointerfaceresearch.comresearchgate.netresearchgate.net The presence of the hydroxyl group in PHPMA would be indicated by a broad O-H stretching band in the region of 3100-3700 cm⁻¹. frontiersin.org FTIR can also monitor the polymerization process by observing the disappearance of the C=C double bond peak (around 1638 cm⁻¹). biointerfaceresearch.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring the conversion of C=C double bonds during polymerization. kpi.ua It can also provide information about the polymer backbone and side-chain conformations. For instance, in copolymers of glycidyl (B131873) methacrylate and methyl methacrylate, Raman spectroscopy has been used to investigate the vibrational properties of the modified copolymer surfaces. semanticscholar.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3100 - 3700 | Hydroxyl group frontiersin.org |

| C-H Stretch (aromatic and aliphatic) | 2800 - 3100 | Phenyl and methacrylic groups semanticscholar.org |

| C=O Stretch (ester) | 1714 - 1751 | Methacrylate carbonyl researchgate.netsemanticscholar.org |

| C=C Stretch (aromatic) | ~1600 | Phenyl ring researchgate.net |

| C-O Stretch (ester) | 1000 - 1300 | Ester linkage semanticscholar.org |

These techniques provide information about the electronic transitions within the polymer, which are influenced by the chromophores present.

UV-Vis Spectroscopy: The hydroxyphenyl group in PHPMA acts as a chromophore, leading to absorption in the UV region. UV-Vis spectroscopy can be used to confirm the presence of these aromatic rings and to quantify the amount of monomer incorporated into a copolymer. The technique is also sensitive to changes in the polymer's environment and can be used to study phenomena like polymer degradation or the response of "smart" polymers to stimuli. biointerfaceresearch.comwisconsin.edu For example, the cloud point of a temperature-sensitive polymer solution can be determined by a sudden drop in light transmittance as the polymer becomes insoluble and the solution turns cloudy. wisconsin.edu

Fluorescence Spectroscopy: While not as commonly reported for simple polymethacrylates, fluorescence spectroscopy can be a powerful tool if the hydroxyphenyl group or other parts of the copolymer are fluorescent. It can provide insights into the local environment of the chromophore, polymer conformation, and intermolecular interactions.

| Technique | Application for Poly(this compound) | Typical Wavelength Range (nm) |

| UV-Vis Spectroscopy | Confirmation of aromatic groups, quantification in copolymers, studying polymer solubility changes. wisconsin.edu | Absorption maxima for phenyl groups typically below 300 nm. biointerfaceresearch.com |

| Fluorescence Spectroscopy | Probing local polymer environment and conformation (if fluorescent moieties are present). | Emission spectra would be dependent on the specific fluorophore. |

Mass spectrometry provides information about the mass-to-charge ratio of molecules, allowing for the determination of molecular weight and structural details of polymers.

MALDI-TOF/MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. tuwien.at It can provide absolute molecular weights of individual oligomers, allowing for the determination of the monomer repeat unit mass, end-group analysis, and the calculation of average molecular weights (Mn and Mw) and polydispersity for polymers with narrow distributions (PDI < 1.2). waters.comnih.gov

GC-MASS: Gas Chromatography-Mass Spectrometry, particularly when coupled with pyrolysis (Py-GC/MS), is used to identify the building blocks of a polymer. researchgate.net The polymer is thermally degraded into smaller, volatile fragments that are then separated by GC and identified by MS. This is a powerful method for confirming the composition of copolymers and identifying additives. shimadzu.com For instance, the pyrolysis of a polyurethane would yield characteristic diisocyanate fragments, allowing for the identification of the original monomers used. researchgate.net

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating polymer chains based on their size, providing crucial information about molecular weight distribution.

GPC, also known as SEC, is a liquid chromatography technique that separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca It is the most widely used method for determining the molecular weight distribution of polymers. shimadzu.com

The polymer solution is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com This size-based separation allows for the determination of:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. shimadzu.com

GPC/SEC is crucial for quality control in polymer synthesis, as the molecular weight and its distribution significantly influence the material's physical and mechanical properties. lcms.cz For copolymers, GPC can be combined with other detectors (like UV-Vis or light scattering) to obtain information about the compositional distribution across the molecular weight range. pharmaceutical-business-review.comazom.com

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain. It is more sensitive to the presence of high molecular weight chains. | Relates to properties like strength, toughness, and viscosity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length). Higher values indicate a broader distribution, which can affect processing and material properties. |

Thermal Analysis of HPM-based Polymers

Thermal analysis techniques are fundamental in determining the operational temperature range and stability of polymeric materials. For HPM-based polymers, these methods reveal key transitions and decomposition behaviors.

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the thermal transitions of HPM-based polymers. The most significant of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is observed as a step-like change in the heat flow curve generated by the DSC instrument. youtube.comresearchgate.net The Tg is a critical parameter as it often defines the upper service temperature for a rigid polymer application. nih.gov

The chemical structure of the polymer, particularly the stiffness of the molecular chains, significantly influences the Tg. youtube.com For polymethacrylates, Tg values can vary over a wide temperature range. researchgate.net While specific data for poly(this compound) is not widely published, values for structurally similar polymers provide a useful reference. For example, atactic poly(methyl methacrylate) (PMMA) typically exhibits a Tg in the range of 105–125 °C. researchgate.net The presence of the hydroxyl-substituted phenyl group in PHPMA is expected to increase chain stiffness through hydrogen bonding and steric hindrance, likely resulting in a higher Tg compared to PMMA. A galvinol derivative with a 3,5-diphenyl-4-hydroxyphenyl substituent, once melted and cooled, forms a glass with a Tg of 109 °C. core.ac.uk For copolymers, the Tg will depend on the composition and the nature of the comonomers.

DSC can also be used to observe crosslinking (curing) reactions, which typically appear as broad exothermic peaks in the thermogram. The heat evolved during this process is proportional to the extent of the reaction. Subsequent heating runs would show an increased Tg, reflecting the restricted chain mobility in the crosslinked network.

Table 1: Glass Transition Temperatures (Tg) of Related Polymethacrylates

| Polymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(methyl methacrylate) (atactic) | 105–125 °C | researchgate.net |

| Polymethacrylmethylimide (PMMI) | 175.8 °C | researchgate.net |

| Poly(vinyl alcohol) (PVA) | 76 °C | mdpi.com |

| 3,5-Diphenyl-4-hydroxyphenyl substituted Galvinol (glass) | 109 °C | core.ac.uk |

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of HPM-based polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve provides critical data on the onset of decomposition, the rate of degradation, and the amount of residual char at high temperatures.

For polymers, degradation can occur through various mechanisms, including chain scission, which reduces molecular weight. thermofisher.com TGA can precisely control and quantify the degree of degradation by monitoring weight loss. thermofisher.com Detailed studies on poly(2-hydroxypropyl methacrylate) (poly(HPMA)), an isomer of PHPMA, provide valuable insight into the expected thermal behavior. The TGA trace for poly(HPMA) shows that decomposition occurs in a single primary step. researchgate.net The initial decomposition temperature (IDT), where significant weight loss begins, is reported to be 196 °C. researchgate.net The temperature of maximum decomposition rate (Tmax), indicated by the peak of the derivative TGA curve, occurs at 275 °C. researchgate.net At 450 °C, poly(HPMA) leaves a residue of approximately 7%. researchgate.net This suggests that HPM-based polymers possess moderate thermal stability.

Table 2: Thermal Degradation Data for Poly(2-hydroxypropyl methacrylate)

| Parameter | Temperature | Reference |

|---|---|---|

| Initial Decomposition Temperature (IDT) | 196 °C | researchgate.net |

| Temperature of Maximum Decomposition Rate (Tmax) | 275 °C | researchgate.net |

| Residue at 340 °C | 15% | researchgate.net |

| Residue at 450 °C | 7% | researchgate.net |

Morphological and Microstructural Characterization

Understanding the physical structure of HPM-based polymers at the micro- and nanoscale is essential for correlating structure with material properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of HPM-based polymers. SEM provides high-resolution images of the material's surface, revealing features such as porosity, surface roughness, and the phase separation in polymer blends or composites. rug.nl For instance, in the study of hydrogels, SEM can be used to characterize the porous structure, which is critical for applications like drug delivery. utah.edu However, sample preparation for SEM, which often involves dehydration, can potentially introduce artifacts and alter the hydrogel's native structure. utah.edu SEM images of related copolymers, such as poly(2-hydroxyethyl methacrylate)-poly(methyl methacrylate) (PHEMA-co-PMMA), have been used to visualize micropillar structures and surface features. researchgate.net

TEM, in contrast, provides information about the internal nanostructure of the polymer. By transmitting electrons through an ultra-thin section of the material, TEM can be used to visualize the dispersion of nanoparticles in a composite, the domains of different blocks in a block copolymer, or other nanoscale features. The preparation of sufficiently thin samples can be challenging, but the technique offers unparalleled resolution for internal structural analysis.

X-ray Diffraction (XRD) is the definitive technique for determining the degree of crystallinity in polymeric materials. thermofisher.com The XRD pattern of a polymer provides a fingerprint of its atomic and molecular arrangement. Highly ordered crystalline regions produce sharp, distinct diffraction peaks, while disordered amorphous regions result in a broad, diffuse signal known as an amorphous halo.

Many polymers, including polymethacrylates, are semi-crystalline, meaning they possess both crystalline and amorphous domains. Their XRD patterns are a superposition of sharp peaks on top of a broad halo. The degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction pattern. This property is crucial as it strongly influences the mechanical properties of the polymer, such as stiffness and tensile strength. thermofisher.com While many polymethacrylates like PMMA are largely amorphous, the presence of the hydroxyphenyl group in PHPMA could facilitate intermolecular hydrogen bonding, potentially leading to the formation of ordered, crystalline domains. An XRD analysis of PHPMA would therefore be essential to determine if any crystalline or liquid crystalline phases are present, which would significantly impact its physical properties.

Dynamic Light Scattering (DLS) for Polymer Solution and Nanoparticle Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. ssau.ru The method analyzes the fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. cyberleninka.ru For solutions of poly(this compound) (pHPMA), DLS can provide critical information on the hydrodynamic radius (R_h) of the polymer coils. The R_h is indicative of the size and conformation of the polymer chains in a given solvent environment.

In the context of pHPMA nanoparticles, DLS is essential for characterizing their hydrodynamic size, polydispersity index (PDI), and aggregation behavior. ssau.ruresearchgate.net The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse system. The technique is highly sensitive to the presence of larger aggregates, which can be crucial for assessing the stability of nanoparticle suspensions. rsc.org The hydrodynamic size of pHPMA nanoparticles would be influenced by factors such as the pH of the medium, which affects the ionization of the phenolic hydroxyl groups, and the ionic strength of the solution.

Research findings on analogous polymer systems demonstrate that DLS is effective in monitoring changes in particle size in response to environmental stimuli. For example, a change in pH or temperature could induce swelling or collapse of pHPMA-based nanoparticles or microgels, which would be readily detectable as a change in their hydrodynamic radius.

Table 1: Illustrative DLS Data for Methacrylate-Based Nanoparticles in Aqueous Solution This table presents representative data that could be obtained for pHPMA-based nanoparticles under different environmental conditions, based on typical findings for similar polymer systems.

| Sample Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| pH 5.0 | 150 ± 5 | 0.12 |

| pH 7.4 | 155 ± 6 | 0.15 |

| pH 9.0 | 180 ± 8 | 0.21 |

| pH 7.4, after aggregation | >500 | 0.45 |

Rheological Characterization of HPM Polymer Solutions and Gels

Rheology is the study of the flow and deformation of matter, providing insight into the material's microstructure and mechanical properties. For poly(this compound) solutions and gels, rheological characterization is crucial for understanding their viscoelastic behavior. Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. mdpi.com

For pHPMA solutions, viscosity measurements can reveal information about polymer-solvent interactions and chain entanglements. As concentration increases, a transition from dilute to semi-dilute and concentrated regimes can be observed, marked by significant changes in viscosity. mdpi.com

In the case of pHPMA hydrogels, rheological studies are used to quantify their mechanical strength and stability. mdpi.com The frequency-dependent behavior of G' and G'' provides a fingerprint of the gel's cross-linked network structure. Typically for hydrogels, G' is significantly larger than G'' at low frequencies, indicating a stable, solid-like structure. nih.gov The mechanical properties of pHPMA hydrogels are expected to be highly dependent on factors such as polymer concentration, cross-linking density, and water content, similar to other methacrylate-based hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA). researchgate.net For instance, studies on pHEMA have shown that as water content decreases or deformation frequency increases, both the storage and loss moduli increase markedly as the material approaches its glass transition. researchgate.net

Table 2: Representative Rheological Properties of a Methacrylate-Based Hydrogel Data is analogous to findings for pHEMA hydrogels and illustrates the expected behavior for a pHPMA system. researchgate.net

| Water Content (% by mass) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 45% | 0.1 | 1.2 x 10⁵ | 1.5 x 10⁴ |

| 45% | 10 | 1.4 x 10⁵ | 2.5 x 10⁴ |

| 30% | 0.1 | 5.0 x 10⁶ | 6.0 x 10⁵ |

| 30% | 10 | 7.5 x 10⁶ | 1.2 x 10⁶ |

Shear-Induced Polarized Light Imaging (SIPLI)

Shear-Induced Polarized Light Imaging (SIPLI) is a powerful mechano-optical technique that allows for the visualization of structural changes in complex fluids under shear. windows.netwhiterose.ac.uk It is often combined with rotational rheometry to correlate macroscopic mechanical properties with microstructural evolution in real-time. anton-paar.com The technique is based on detecting changes in birefringence, which is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. anton-paar.com

While at rest, a pHPMA polymer solution may be optically isotropic. However, under shear flow, polymer chains can stretch and align in the direction of flow, causing the material to become birefringent. windows.net SIPLI can capture this phenomenon, providing a full-field view of the sample. rsc.orgresearchgate.net This allows for the observation of flow instabilities, shear banding, and the formation of oriented structures. whiterose.ac.uk For example, in certain polymer solutions, the formation of a "Maltese cross" pattern in the SIPLI image under shear is indicative of a shear-induced ordered or crystal-like structure. windows.net

For pHPMA systems, SIPLI could be applied to:

Study the orientation of polymer chains in solution as a function of shear rate.

Observe the process of flow-induced gelation or phase separation.

Investigate the deformation and fracture mechanics of pHPMA gels under large shear strains.

Monitor shear-induced crystallization processes in pHPMA melts. rsc.org

The ability of SIPLI to provide direct visual evidence of structural changes makes it a valuable complementary tool to conventional rheological measurements for a comprehensive understanding of pHPMA materials. windows.net

Surface Science and Electrokinetic Properties

Surface Wettability and Surface Free Energy Studies

The surface properties of a polymer, such as wettability and surface free energy, are critical for its application in coatings, biomaterials, and membranes. The wettability of a solid surface is determined by its chemical composition and topography and is commonly assessed by measuring the contact angle of a liquid droplet on the surface. mdpi.com Surfaces with a water contact angle below 90° are considered hydrophilic, while those above 90° are hydrophobic. nih.gov

For poly(this compound), the surface properties are dictated by the interplay between the polar phenolic hydroxyl (-OH) group and the more hydrophobic methacrylate backbone. This structure is expected to confer a moderate degree of hydrophilicity. The orientation of these functional groups at the polymer-air interface significantly influences the surface energy.

The surface free energy (SFE) of a polymer cannot be measured directly but can be calculated from contact angle measurements using various probe liquids with known surface tension components (e.g., water, diiodomethane). nih.gov By applying theoretical models, such as the van Oss-Good methodology, the total SFE can be resolved into its dispersive (Lifshitz-van der Waals) and polar (acid-base) components. researchgate.net Studies on structurally similar polymers, like poly(vinylphenol), have shown that the SFE can be tuned by altering the degree of intermolecular hydrogen bonding between the hydroxyl groups. nih.gov A higher degree of intermolecular hydrogen bonding can lead to an increased surface free energy. nih.gov

Table 3: Representative Contact Angle and Surface Free Energy Data for a Polymer with Phenolic Hydroxyl Groups This table presents illustrative data based on findings for poly(vinylphenol) thin films, which are structurally analogous to pHPMA. nih.gov

| Probe Liquid | Advancing Contact Angle (θ) | Calculated Surface Free Energy Component | Value (mJ/m²) |

| Water | 60° - 75° | Dispersive Component (γd) | ~38 |

| Diiodomethane | 40° - 45° | Polar Component (γp) | ~7 |

| Total Surface Free Energy (γtotal) | ~45 |

Zeta Potential Measurements and Isoelectric Point Determination

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov For pHPMA particles dispersed in an aqueous medium, the surface charge arises primarily from the ionization of the phenolic hydroxyl groups on the polymer backbone.

The zeta potential of pHPMA particles is highly dependent on the pH of the surrounding medium. At low pH values, the phenolic hydroxyl groups are fully protonated (-OH), resulting in a surface charge that is close to neutral. As the pH increases, the hydroxyl groups begin to deprotonate (-O⁻), imparting a negative charge to the particle surface. This leads to an increasingly negative zeta potential. mdpi.com

The isoelectric point (pI) is the pH at which the zeta potential is zero, meaning the net surface charge of the particles is neutral. researchgate.net At the pI, colloidal systems often exhibit minimum stability, leading to particle aggregation or flocculation. researchgate.net Determining the pH-dependent zeta potential profile and the isoelectric point is therefore essential for controlling the stability of pHPMA suspensions and for applications where surface charge plays a critical role, such as in drug delivery, particle self-assembly, and surface coatings. Studies on copolymers containing methacrylate have identified isoelectric points in the acidic pH range, for instance, between pH 3.2 and 4.5. researchgate.net

Table 4: Illustrative pH-Dependent Zeta Potential for pHPMA Particles and Isoelectric Point This table presents representative data showing the expected trend for particles with surface phenolic hydroxyl groups.

| pH | Average Zeta Potential (mV) | Surface Charge |

| 3.0 | +2.1 | Slightly Positive / Neutral |

| 4.2 | 0.0 | Neutral (Isoelectric Point) |

| 5.0 | -10.5 | Negative |

| 7.0 | -25.8 | Negative |

| 9.0 | -40.2 | Strongly Negative |

Computational Chemistry and Theoretical Modeling of Hydroxyphenyl Methacrylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems, including molecules like hydroxyphenyl methacrylate (B99206). DFT calculations offer a balance between accuracy and computational cost, making them suitable for a range of investigations.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By minimizing the energy of the system, the optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For hydroxyphenyl methacrylate, this analysis reveals the spatial relationship between the phenyl ring, the ester group, and the methacrylate moiety.

Electronic structure analysis, also performed using DFT, provides a detailed picture of how electrons are distributed within the molecule. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. For a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations have been used to determine these quantum chemical parameters, confirming its high chemical reactivity. mdpi.com

Table 1: Key Parameters from DFT-based Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |